molecular formula C20H20N4OS B14932693 N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B14932693
M. Wt: 364.5 g/mol
InChI Key: KIKFUQNTIYVJJW-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves the coupling of an indole derivative with a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds and highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H20N4OS/c1-23-13-15(17-6-2-3-7-18(17)23)8-9-21-19(25)12-16-14-26-20(22-16)24-10-4-5-11-24/h2-7,10-11,13-14H,8-9,12H2,1H3,(H,21,25)

InChI Key

KIKFUQNTIYVJJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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